molecular formula C8H8N4O4 B14713266 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea CAS No. 21562-00-5

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea

Cat. No.: B14713266
CAS No.: 21562-00-5
M. Wt: 224.17 g/mol
InChI Key: GMFBWUZIOOABHL-UHFFFAOYSA-N
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Description

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is a compound of significant interest in the fields of chemistry and pharmacology. It is characterized by the presence of a nitrosourea group, which is known for its potent biological activities, particularly in the context of cancer treatment. The compound’s structure includes a methyl group, a meta-nitrophenyl group, and a nitrosourea moiety, making it a unique entity with diverse applications.

Preparation Methods

The synthesis of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea typically involves the nitration of aniline derivatives followed by nitrosation. One common method includes the nitration of 3-nitroaniline to form 3-nitrophenylamine, which is then subjected to nitrosation using nitrous acid to yield the desired nitrosourea compound . Industrial production methods often employ similar routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 1-Methyl-3-(m-nitrophenyl)-1-nitrosourea is primarily attributed to its ability to alkylate DNA. The nitrosourea group forms highly reactive intermediates that can transfer alkyl groups to DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inducing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

1-Methyl-3-(m-nitrophenyl)-1-nitrosourea can be compared to other nitrosourea compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other nitrosoureas.

Properties

CAS No.

21562-00-5

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

1-methyl-3-(3-nitrophenyl)-1-nitrosourea

InChI

InChI=1S/C8H8N4O4/c1-11(10-14)8(13)9-6-3-2-4-7(5-6)12(15)16/h2-5H,1H3,(H,9,13)

InChI Key

GMFBWUZIOOABHL-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N=O

Origin of Product

United States

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